molecular formula C16H14F2O2 B1391634 (2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one CAS No. 247196-88-9

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B1391634
CAS No.: 247196-88-9
M. Wt: 276.28 g/mol
InChI Key: XBLJRJZCBFBRNA-LLVKDONJSA-N
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Description

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzyloxy group and a difluorophenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and ®-2-hydroxy-1-phenylpropan-1-one.

    Formation of Intermediate: The first step involves the reaction of 2,4-difluorobenzaldehyde with ®-2-hydroxy-1-phenylpropan-1-one in the presence of a base such as sodium hydroxide to form an intermediate.

    Benzyloxy Group Introduction: The intermediate is then treated with benzyl bromide in the presence of a base like potassium carbonate to introduce the benzyloxy group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The benzyloxy and difluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on biological systems and its potential therapeutic benefits.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and difluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one: can be compared with similar compounds such as:

    (2R)-2-(Benzyloxy)-1-phenylpropan-1-one: Lacks the difluorophenyl group, which may result in different biological activity and chemical properties.

    (2R)-2-(Methoxy)-1-(2,4-difluorophenyl)propan-1-one: Contains a methoxy group instead of a benzyloxy group, potentially altering its reactivity and interactions.

    (2R)-2-(Benzyloxy)-1-(4-fluorophenyl)propan-1-one: Has a single fluorine atom, which may affect its chemical behavior and applications.

The uniqueness of This compound

Properties

IUPAC Name

(2R)-1-(2,4-difluorophenyl)-2-phenylmethoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-11(20-10-12-5-3-2-4-6-12)16(19)14-8-7-13(17)9-15(14)18/h2-9,11H,10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLJRJZCBFBRNA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=C(C=C(C=C1)F)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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